molecular formula C20H14BrN3OS B2589710 (E)-3-((3-acetylphenyl)amino)-2-(4-(3-bromophenyl)thiazol-2-yl)acrylonitrile CAS No. 683258-60-8

(E)-3-((3-acetylphenyl)amino)-2-(4-(3-bromophenyl)thiazol-2-yl)acrylonitrile

Cat. No.: B2589710
CAS No.: 683258-60-8
M. Wt: 424.32
InChI Key: SNOUBKQKAJKPGX-LFIBNONCSA-N
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Description

(E)-3-((3-acetylphenyl)amino)-2-(4-(3-bromophenyl)thiazol-2-yl)acrylonitrile is a complex organic compound that features a thiazole ring, a bromophenyl group, and an acrylonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-((3-acetylphenyl)amino)-2-(4-(3-bromophenyl)thiazol-2-yl)acrylonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a bromophenyl derivative with a thioamide under acidic conditions.

    Acrylonitrile Addition: The acrylonitrile group is introduced through a Knoevenagel condensation reaction, where the thiazole derivative is reacted with malononitrile in the presence of a base such as piperidine.

    Amidation: The final step involves the amidation of the acetylphenyl group with the thiazole-acrylonitrile intermediate under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-3-((3-acetylphenyl)amino)-2-(4-(3-bromophenyl)thiazol-2-yl)acrylonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the bromine atom.

Scientific Research Applications

(E)-3-((3-acetylphenyl)amino)-2-(4-(3-bromophenyl)thiazol-2-yl)acrylonitrile has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for developing new pharmaceuticals due to its unique structural features.

    Materials Science: Utilized in the synthesis of novel materials with specific electronic or optical properties.

    Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of (E)-3-((3-acetylphenyl)amino)-2-(4-(3-bromophenyl)thiazol-2-yl)acrylonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-((3-acetylphenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile: Lacks the bromine atom, which may affect its reactivity and applications.

    (E)-3-((3-acetylphenyl)amino)-2-(4-(3-chlorophenyl)thiazol-2-yl)acrylonitrile: Contains a chlorine atom instead of bromine, leading to different chemical properties.

Properties

IUPAC Name

(E)-3-(3-acetylanilino)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14BrN3OS/c1-13(25)14-4-3-7-18(9-14)23-11-16(10-22)20-24-19(12-26-20)15-5-2-6-17(21)8-15/h2-9,11-12,23H,1H3/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNOUBKQKAJKPGX-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=CC(=CC=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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